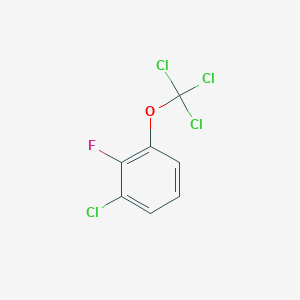
3,4-ジフルオロ-5-ヒドロキシフェニルボロン酸
説明
3,4-Difluoro-5-hydroxyphenylboronic acid is a chemical compound with the molecular formula C6H5BF2O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3,4-Difluoro-5-hydroxyphenylboronic acid consists of a phenyl ring with two fluorine atoms at the 3rd and 4th positions and a hydroxy group at the 5th position. The phenyl ring is also bonded to a boronic acid group .Chemical Reactions Analysis
3,4-Difluoro-5-hydroxyphenylboronic acid can be used as a reactant in various chemical reactions. For instance, it can be used in the Suzuki cross-coupling reaction with aryl and heteroaryl halides . It can also be used in the preparation of fluorinated biaryl derivatives .Physical and Chemical Properties Analysis
3,4-Difluoro-5-hydroxyphenylboronic acid is a solid substance . Its molecular weight is 173.91 .科学的研究の応用
液晶性化合物の合成
これは、ディスプレイ技術に用途を持つ、フルオロビフェニルシクロヘキセンやジフルオロターフェニルなどの新規液晶材料を合成するために使用できます .
ロイコトリエンB4受容体アゴニスト
この化合物は、ロイコトリエンB4受容体の強力なアゴニストとして作用するo-フェニルフェノールの合成に関与している可能性があり、炎症性疾患の治療に有用です .
血管新生阻害
この化合物の誘導体は、既知の血管新生阻害剤であるホノキオールのアナログとして合成でき、がん研究に影響を与える可能性があります .
鈴木・宮浦クロスカップリング反応
これは、有機化学において炭素-炭素結合を生成するために広く使用されている方法である鈴木・宮浦クロスカップリング反応に参加できます。これは、さまざまな医薬品やポリマーの合成において基本的なものです .
エナンチオ選択的還元
この化合物は、医薬品化学におけるエナンチオマー的に純粋な物質を生成するために重要なトリフルオロアセトフェノンなどのケトンのエナンチオ選択的ボラン還元で使用される可能性があります .
複素環式化合物の中間体
これは、多くの医薬品に含まれる構造であるピラゾロ[3,4-d]ピリミジンなどの複素環式化合物の合成における中間体として役立つ可能性があります .
各用途は、3,4-ジフルオロ-5-ヒドロキシフェニルボロン酸が科学的進歩に大きく貢献できる独自の分野を表しています。
MilliporeSigma - 3-Fluorophenylboronic acid MilliporeSigma - 3,5-Difluorophenylboronic acid Ambeed - (3,4-Difluoro-5-hydroxyphenyl)boronic acid
作用機序
Target of Action
3,4-Difluoro-5-hydroxyphenylboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the reactants it interacts with in these reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 3,4-Difluoro-5-hydroxyphenylboronic acid interacts with aryl and heteroaryl halides in the presence of a palladium catalyst . The boronic acid donates its organoboron group to the palladium, which then forms a new carbon-carbon bond with the halide .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 3,4-Difluoro-5-hydroxyphenylboronic acid . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .
Result of Action
The result of the action of 3,4-Difluoro-5-hydroxyphenylboronic acid is the formation of new organic compounds through the creation of carbon-carbon bonds . For example, it can be used to synthesize fluorinated biaryl derivatives .
Action Environment
The action of 3,4-Difluoro-5-hydroxyphenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and is typically performed under mild conditions . The compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
生化学分析
Biochemical Properties
3,4-Difluoro-5-hydroxyphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of enzyme mechanisms and protein interactions. The compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds that can inhibit or modulate enzyme activity . Additionally, 3,4-Difluoro-5-hydroxyphenylboronic acid can bind to specific proteins, altering their conformation and function, which is useful in studying protein-protein interactions and signal transduction pathways.
Cellular Effects
In cellular systems, 3,4-Difluoro-5-hydroxyphenylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . The compound’s ability to form covalent bonds with cellular proteins can also impact cell function, including cell growth, differentiation, and apoptosis. Studies have demonstrated that 3,4-Difluoro-5-hydroxyphenylboronic acid can induce changes in the expression of genes involved in cell cycle regulation and stress response.
Molecular Mechanism
The molecular mechanism of action of 3,4-Difluoro-5-hydroxyphenylboronic acid involves its ability to form reversible covalent bonds with biomolecules. This interaction can inhibit or activate enzymes by modifying their active sites or altering their conformation . For example, the compound can inhibit proteases by binding to their catalytic residues, preventing substrate cleavage. Similarly, it can modulate kinase activity by interacting with the ATP-binding site or other regulatory regions. These interactions can lead to changes in downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Difluoro-5-hydroxyphenylboronic acid can change over time due to its stability and degradation properties. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that 3,4-Difluoro-5-hydroxyphenylboronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 3,4-Difluoro-5-hydroxyphenylboronic acid in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. Studies have identified threshold doses at which the compound transitions from being a modulator of cellular function to a toxic agent, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
3,4-Difluoro-5-hydroxyphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by liver enzymes, leading to the formation of reactive intermediates that can further interact with cellular proteins and nucleic acids. These interactions can alter metabolic pathways, affecting the synthesis and degradation of key metabolites.
Transport and Distribution
Within cells and tissues, 3,4-Difluoro-5-hydroxyphenylboronic acid is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it can exert its biochemical effects. The transport and distribution of 3,4-Difluoro-5-hydroxyphenylboronic acid are influenced by its chemical properties, including its solubility and ability to form covalent bonds with cellular components.
Subcellular Localization
The subcellular localization of 3,4-Difluoro-5-hydroxyphenylboronic acid is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or Golgi apparatus, through targeting signals or post-translational modifications . These localizations can affect the compound’s ability to interact with specific enzymes and proteins, influencing its biochemical and cellular effects.
特性
IUPAC Name |
(3,4-difluoro-5-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOVFNUAYVHDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404575.png)
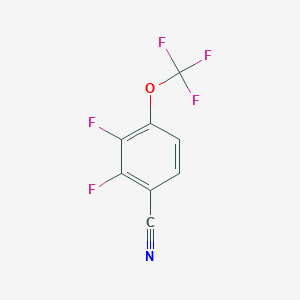
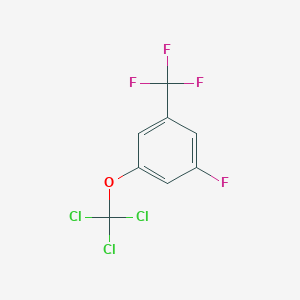
![2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404579.png)
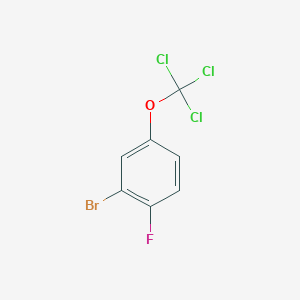
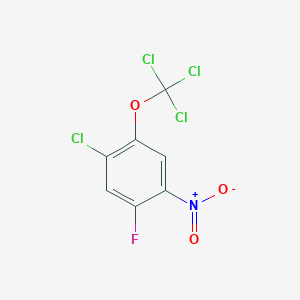



![5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene](/img/structure/B1404589.png)
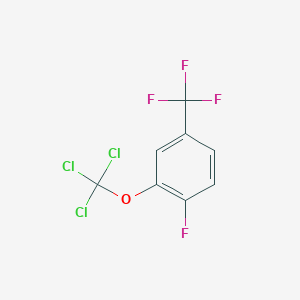
![1-Bromo-3-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404593.png)
![4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene](/img/structure/B1404594.png)
